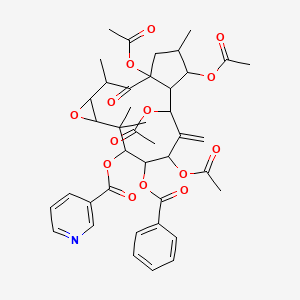
カン suisinine E
説明
Kansuinine E is a natural compound that can be isolated from the roots of Euphorbia kansui . It belongs to the chemical family of diterpenoids . The IUPAC name of Kansuinine E is (1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo [11.3.0.04,6]hexadecan-8-yl) pyridine-3-carboxylate .
Molecular Structure Analysis
The molecular formula of Kansuinine E is C41H47NO14 . Its molecular weight is 777.81 . The structure of Kansuinine E is consistent with its H-NMR .Physical And Chemical Properties Analysis
Kansuinine E appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The product can be stored for up to 24 months (2-8°C) if the vial is kept tightly sealed .科学的研究の応用
浮腫の治療
「カン suis」として知られるトウダイグサ属 kansui の根は、何世紀にもわたって浮腫のハーブ療法として使用されてきました . カン suisinine E は、カン suis の主要な成分の 1 つであり、その治療効果に貢献しています。
腹水の治療
カン suis は、伝統的に腹水の治療にも使用されてきました . カン suis にthis compound が含まれていることは、この用途における有効性の理由の一部である可能性があります。
喘息の治療
カン suis は、喘息のハーブ療法として使用されてきました . カン suis の成分であるthis compound は、この治療用途に役割を果たしている可能性があります。
白血病の潜在的な治療
最近の研究では、カン suis に白血病の治療に優れた見込みがあることがわかっています . This compound は、カン suis の重要な化合物であるため、この潜在的な用途に貢献する要因となっている可能性があります。
がんの潜在的な治療
カン suis は、がんの治療に潜在的な効果を示しています . カン suis の一部であるthis compound は、この潜在的な治療用途において重要な役割を果たしている可能性があります。
膵炎の潜在的な治療
カン suis は、膵炎の治療にも有望な効果を示しています . カン suis の成分であるthis compound は、この分野におけるその治療効果に貢献する可能性があります。
腸閉塞の潜在的な治療
最近の調査結果では、カン suis は腸閉塞の治療に有益である可能性があることが示唆されています . This compound は、カン suis の重要な化合物であるため、この潜在的な治療用途に役割を果たしている可能性があります。
炎症性および腫瘍促進性の毒性
カン suis とその成分、this compound を含め、さまざまな潜在的な治療用途がある一方で、炎症性および腫瘍促進性の毒性もあることに注意することが重要です . この毒性は、皮膚、口腔、および消化管の炎症を引き起こす可能性があり、カン suis の臨床応用を深刻に制限してきました .
作用機序
Target of Action
Kansuinine E, a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui , primarily targets nitric oxide . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Mode of Action
Kansuinine E acts as a nitric oxide inhibitor . By inhibiting nitric oxide, Kansuinine E can potentially modulate the physiological processes that nitric oxide is involved in .
Result of Action
Given its role as a nitric oxide inhibitor , it can be inferred that Kansuinine E may influence processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission.
生化学分析
Biochemical Properties
Kansuinine E plays a significant role in biochemical reactions as a nitric oxide inhibitor . It interacts with various enzymes and proteins, affecting their function and altering biochemical pathways. The nature of these interactions is primarily inhibitory, as indicated by its role as a nitric oxide inhibitor .
Cellular Effects
The effects of Kansuinine E on cells are diverse and significant. It influences cell function by interacting with various cellular processes. For instance, it impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Kansuinine E exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . Its primary mechanism of action is as a nitric oxide inhibitor, which has broad implications for cellular function .
Temporal Effects in Laboratory Settings
Over time, the effects of Kansuinine E can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Kansuinine E is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
(1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl) pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO14/c1-20-18-41(56-26(7)46)29(30(20)50-23(4)43)31(51-24(5)44)21(2)32(52-25(6)45)34(54-38(48)27-14-11-10-12-15-27)37(55-39(49)28-16-13-17-42-19-28)40(8,9)36-33(53-36)22(3)35(41)47/h10-17,19-20,22,29-34,36-37H,2,18H2,1,3-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUUGNKCOAKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(O3)C(C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



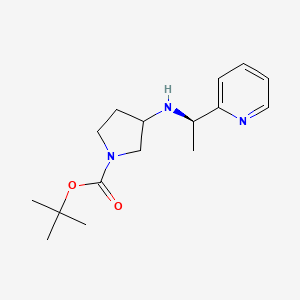
![7-Methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1513924.png)

![1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1513927.png)
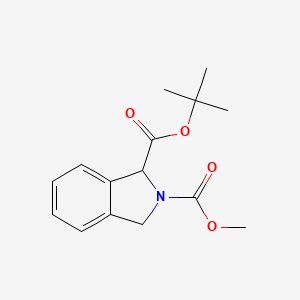
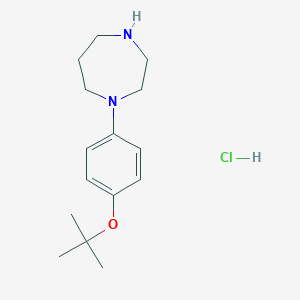


![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)
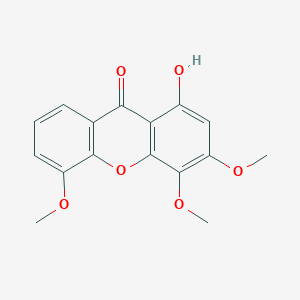



![3H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B1514011.png)